molecular formula C17H22N2O4S2 B2977078 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide CAS No. 1797182-66-1

4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide

Cat. No. B2977078
CAS RN: 1797182-66-1
M. Wt: 382.49
InChI Key: FELKRCRWMUDYEJ-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide, also known as DMSB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a sulfonamide derivative that has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to have significant applications in various fields of scientific research. One of the primary applications of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is in the field of medicinal chemistry, where it has been found to exhibit potential anti-cancer properties. 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has also been found to have potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide may exert its anti-cancer effects by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide may induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
In terms of its neuroprotective effects, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been suggested to act by reducing oxidative stress and inflammation in the brain, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
In terms of its neuroprotective effects, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurodegenerative diseases. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been suggested to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to be relatively stable and easy to synthesize, making it an attractive candidate for further research.
However, there are also some limitations associated with the use of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in lab experiments. One of the primary limitations is the lack of information regarding its safety and toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide and its potential side effects.

Future Directions

There are several future directions for research on 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide. One area of research is the development of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide and to optimize its therapeutic potential.
Another area of research is the potential use of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in animal models of these diseases.
In addition, there is a need for further research on the safety and toxicity of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide. This will help to determine the potential risks associated with its use in humans and to develop appropriate safety guidelines for its use in lab experiments.

Synthesis Methods

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide involves the reaction of 4-aminobenzamide with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine in the presence of N,N-dimethylsulfamide as a solvent. The reaction is carried out under specific conditions, including a specific temperature range and reaction time, to obtain the desired product. The resulting compound is then purified using various methods, including column chromatography and recrystallization, to obtain a pure form of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-12-5-10-16(24-12)15(23-4)11-18-17(20)13-6-8-14(9-7-13)25(21,22)19(2)3/h5-10,15H,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELKRCRWMUDYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide

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